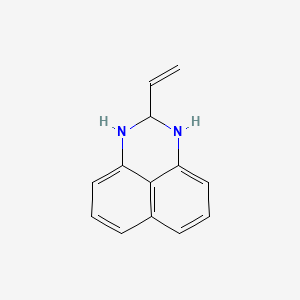

2-Ethenyl-2,3-dihydro-1H-perimidine

Beschreibung

2-Ethenyl-2,3-dihydro-1H-perimidine is a heterocyclic compound derived from the perimidine scaffold, characterized by a tricyclic structure consisting of two fused benzene rings and a six-membered dihydroimidazole ring. The ethenyl (-CH=CH₂) substituent at the 2-position introduces an unsaturated alkene group, which influences the compound’s electronic properties and reactivity. This reaction proceeds through hemiaminal formation, followed by cyclization to yield the dihydroperimidine core . The ethenyl group likely originates from a vinyl aldehyde precursor, though specific protocols require further investigation.

Eigenschaften

CAS-Nummer |

85968-07-6 |

|---|---|

Molekularformel |

C13H12N2 |

Molekulargewicht |

196.25 g/mol |

IUPAC-Name |

2-ethenyl-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C13H12N2/c1-2-12-14-10-7-3-5-9-6-4-8-11(15-12)13(9)10/h2-8,12,14-15H,1H2 |

InChI-Schlüssel |

BPWQSWXBWHZOTL-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1NC2=CC=CC3=C2C(=CC=C3)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Ethenyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. One common method uses squaric acid as an organocatalyst in water, which is an eco-friendly and efficient approach . This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product. Industrial production methods may involve similar catalytic processes, often optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

2-Ethenyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the perimidine ring.

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-2,3-dihydro-1H-perimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethenyl-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as DNA and proteins. The compound’s tricyclic structure allows it to intercalate into DNA, disrupting the replication process and exhibiting potential anticancer effects . Additionally, its strong electron-donating character enables it to participate in various biochemical pathways, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2-substituted dihydroperimidines vary significantly based on their substituents, impacting molecular weight, polarity, and lipophilicity. Key examples include:

*Estimated based on structural analogs.

The ethenyl derivative’s alkene group confers intermediate lipophilicity (predicted XLogP3 ~2.8) compared to aromatic substituents, balancing solubility and membrane permeability. Its planar structure may enhance π-π interactions in biological targets or materials applications.

Research Findings and Trends

- Structure-Activity Relationships (SAR) :

- Computational Insights: DFT studies on the 2-(p-tolyl) derivative reveal stable charge distribution and non-covalent interactions critical for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.